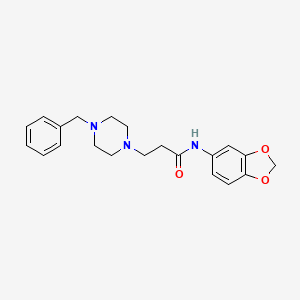
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is a synthetic organic compound that features a benzodioxole moiety and a benzylpiperazine group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including psychoactive and therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the benzylpiperazine under amide bond-forming conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its psychoactive effects.
N-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one (MDPV): A stimulant with psychoactive effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is unique due to its specific combination of benzodioxole and benzylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
生物活性
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by a unique structural arrangement that includes a benzodioxole moiety and a benzylpiperazine group. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's IUPAC name is this compound, with the molecular formula C21H25N3O3. Its structure can be represented as follows:
The biological activity of this compound is thought to involve interactions with various neurotransmitter receptors and enzymes, which may modulate physiological responses. While specific mechanisms are yet to be fully elucidated, preliminary studies suggest potential effects on:
- Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways due to the presence of the piperazine ring.
- Enzyme Interaction : It may act as an enzyme inhibitor or modulator, impacting metabolic pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
Anticonvulsant Activity : Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models such as maximal electroshock and pentylenetetrazole-induced seizures .
Anticancer Potential : Research has suggested that derivatives of this compound may exhibit anticancer properties, particularly in glucose-starved tumor cells. Investigations into its effects on cancer cell lines are ongoing.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Protection in seizure models | |
| Anticancer | Inhibition of tumor growth | |
| Neurotransmitter Modulation | Potential effects on serotonin/dopamine systems |
Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of related compounds, it was found that N-benzyl derivatives demonstrated significant protection against seizures induced by pentylenetetrazole in mice. The efficacy was assessed using various dosages (15 mg/kg to 60 mg/kg), revealing dose-dependent effects with promising safety profiles .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNXWPXLMBHHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













